molecular formula C21H18O6 B2652356 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 844452-42-2

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No. B2652356
CAS RN: 844452-42-2
M. Wt: 366.369
InChI Key: CHCINKQTJSZHTC-UHFFFAOYSA-N
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Description

Methocarbamol is a carbamate derivative of guaifenesin and is a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties . It is a white powder, sparingly soluble in water and chloroform, soluble in alcohol (only with heating), and insoluble in benzene and n-hexane .


Synthesis Analysis

While specific synthesis methods for “3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” are not available, there are innovative synthetic methods developed for the preparation of m-aryloxy phenols . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .


Molecular Structure Analysis

The crystal structure of guaifenesin, a common expectorant and a compound similar to Methocarbamol, has been solved using Monte Carlo simulated annealing techniques to synchrotron powder data . Both hydroxyl groups act as hydrogen bond donors and acceptors, resulting in the formation of a two-dimensional network of strong hydrogen bonds .


Chemical Reactions Analysis

Methocarbamol was found to be rather stable in acidic media but easily hydrolyzed in alkaline solution . The formation of an unknown compound, proved to be an isomer of methocarbamol [the 3-(2-methoxyphenoxy)-propanediol 2-carbamate] is involved .


Physical And Chemical Properties Analysis

Methocarbamol is a white powder, sparingly soluble in water and chloroform, soluble in alcohol (only with heating), and insoluble in benzene and n-hexane . Its molecular weight is 241.24 .

Scientific Research Applications

Synthetic Chemistry Applications

The compound is structurally related to chromenes and cyclopropanes, which are of interest in synthetic chemistry for their reactivity and potential as building blocks in organic synthesis. For example, the synthesis and reactions of related compounds, such as 2-hydroxy-4-oxo-4H-chromene derivatives, have been explored for their utility in creating complex chemical structures. One study discusses the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, demonstrating the potential of chromene derivatives in coordination chemistry and the formation of metal complexes (Budzisz, Małecka, & Nawrot, 2004).

Medicinal Chemistry Applications

Chromene derivatives have also been investigated for their medicinal properties. For instance, chromene-based compounds have been synthesized and evaluated for their antibacterial effects, indicating the relevance of these structures in developing new antimicrobial agents (Behrami & Dobroshi, 2019). Additionally, research into cyclopropa[b]chromen derivatives as antagonists for metabotropic glutamate receptors showcases the potential of cyclopropane-fused chromenes in neuroscience and pharmacology (Annoura, Fukunaga, Uesugi, Tatsuoka, & Horikawa, 1996).

Material Science Applications

In the realm of materials science, the modification of polymer properties through the incorporation of methoxy and other functional groups has been studied. For example, research on the effects of o-methoxy groups on the properties and thermal stability of renewable high-temperature cyanate ester resins illustrates how methoxy-substituted phenols can impact the performance of polymers derived from biomass sources (Harvey, Guenthner, Lai, Meylemans, Davis, Cambrea, Reams, & Lamison, 2015).

Mechanism of Action

The mechanism of action of Methocarbamol in humans has not been established, but it may be due to general central nervous system (CNS) depression . It has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .

Future Directions

While specific future directions for “3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” are not available, research into the degradation pathway of Methocarbamol in alkaline solutions is ongoing .

properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-12-20(27-17-6-4-3-5-16(17)24-2)19(22)15-10-9-14(11-18(15)25-12)26-21(23)13-7-8-13/h3-6,9-11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCINKQTJSZHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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